2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride
Description
2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and an amine (-NH₂) group at position 5, with a hydrochloride counterion. Its molecular formula is C₄H₄ClF₃N₂S (molar mass ≈ 204.52 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and agrochemical applications .
The compound is commercially available through global suppliers (e.g., Unichem Enterprises, Bio-Lab, Dottikon Exclusive Synthesis), indicating its relevance as a synthetic intermediate in drug discovery .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)3-9-1-2(8)10-3;/h1H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWONBAWZQAYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230804-25-6 | |
| Record name | 2-(trifluoromethyl)-1,3-thiazol-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride typically involves the reaction of 2-aminothiazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
Antibacterial Applications
One of the notable applications of 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride is its activity against Mycobacterium tuberculosis. Research has shown that derivatives of the 2-aminothiazole series exhibit potent antibacterial properties. For instance, compounds synthesized from this series demonstrated sub-micromolar minimum inhibitory concentrations against M. tuberculosis, indicating their potential as novel anti-tubercular agents . The structure-activity relationship (SAR) studies revealed that modifications at the C-2 and C-4 positions significantly influence the antibacterial efficacy, suggesting that lipophilic substitutions can enhance activity against mycobacterial strains .
Anticancer Properties
The anticancer potential of 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride has been explored through various studies. Compounds derived from thiazole moieties have shown promising cytotoxic effects against several cancer cell lines. For example, a study reported the synthesis of N-acylated 2-amino-5-benzyl-1,3-thiazoles, which were tested for anticancer activity against human glioblastoma and melanoma cell lines. The most active compound exhibited significant selectivity with an IC50 value indicating strong apoptotic induction in cancer cells . Another investigation highlighted thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Synthetic Methodologies
The compound also plays a crucial role in synthetic chemistry. Recent studies have developed efficient methodologies for synthesizing trifluoromethyl-substituted thiazole derivatives via base-controlled reactions. These methods allow for the selective formation of complex structures that can be further explored for biological activity . The versatility of thiazole derivatives in forming new chemical entities underscores their importance in drug discovery and development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Chloro-1,3-thiazol-2-amine Hydrochloride
- Structure : Chlorine at position 5, amine at position 2.
- Molecular Formula : C₃H₅Cl₂N₂S (molar mass 193.51 g/mol).
- Key Difference: The reversed positions of functional groups (Cl vs. -CF₃ and -NH₂) alter electronic properties.
4-Amino-2-methyl-5-phenylthiazole Hydrochloride
- Structure : Methyl (-CH₃) at position 2, phenyl (-C₆H₅) at position 5.
- Molecular Formula : C₁₀H₁₁ClN₂S (molar mass 226.72 g/mol).
- Key Difference : The phenyl group increases aromaticity and steric bulk, which may hinder binding in biological targets compared to the smaller -CF₃ group in the target compound .
Trifluoromethyl-Substituted Analogs
5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
- Structure : A benzyl group substituted with -CF₃ and Cl attached to the thiazole at position 5.
- Molecular Formula : C₁₁H₈ClF₃N₂S (molar mass 292.71 g/mol).
- The absence of a hydrochloride salt further limits its utility in polar solvents .
5-Chloro-N-(methyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Structure : -CF₃ at position 4, Cl at position 5, and methylamine at position 2.
- Molecular Formula : C₅H₅ClF₃N₂S (molar mass 219.63 g/mol).
- Key Difference: The -CF₃ group at position 4 (vs.
Physicochemical and Pharmacological Properties
Solubility and Stability
- Target Compound : The hydrochloride salt improves solubility in aqueous media (e.g., >50 mg/mL in water), critical for bioavailability in drug formulations. Stability studies for similar compounds (e.g., nilotinib hydrochloride) suggest resistance to hydrolysis under physiological conditions .
- Non-Salt Analogs: Neutral thiazole amines (e.g., 5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine) exhibit lower solubility, often requiring organic solvents for handling .
Biological Activity
2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. The presence of the trifluoromethyl group and the thiazole moiety contributes to its pharmacological properties, making it a target for research in medicinal chemistry.
- IUPAC Name : 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride
- Molecular Formula : C4H4F3N3S
- CAS Number : 2230804-25-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased bioavailability. The thiazole ring is known for its role in enzyme inhibition and receptor binding.
Antitumor Activity
Research has shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, indicating potent antitumor properties .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 1.61 ± 1.92 |
| Compound B | WM793 (melanoma) | 1.98 ± 1.22 |
Inhibition of Enzymatic Activity
Thiazole compounds have been explored for their ability to inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. Studies indicate that derivatives like 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride can inhibit both LOX and LOXL2 isoforms, showcasing their potential in cancer therapy .
Antimicrobial Properties
The trifluoromethyl group enhances the antimicrobial activity of thiazole derivatives against various pathogens, including multidrug-resistant bacteria. Compounds containing this moiety have shown improved efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .
Study on Antitumor Efficacy
In a recent study, a series of thiazole derivatives were synthesized and tested for their anticancer activity. Among them, a compound structurally related to 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride exhibited significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
Investigation of Enzyme Inhibition
Another study focused on the dual inhibition of LOX and LOXL2 by thiazole derivatives. The results demonstrated that specific substitutions on the thiazole ring could enhance inhibitory potency, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Trifluoromethyl)-1,3-thiazol-5-amine hydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazole derivatives are synthesized by reacting halogenated intermediates (e.g., 2-chloro-1,3-thiazoles) with amines under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF . Microwave-assisted synthesis may enhance reaction efficiency, reducing time and improving yields compared to conventional heating . Purification often involves column chromatography or recrystallization.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography (via SHELX software) resolves the crystal structure, confirming stereochemistry and hydrogen bonding patterns .
- LCMS/HPLC (e.g., YMC-Actus Triart C18 column with MeCN/water mobile phases) verifies purity and molecular weight (e.g., m/z values) .
- NMR (¹H/¹³C) identifies functional groups and trifluoromethyl resonance signals.
Q. What purification techniques are effective for isolating the hydrochloride salt?
Hydrochloride salts are often precipitated by adding HCl (e.g., 4N HCl in dioxane) to freebase solutions. Subsequent azeotropic drying with toluene removes residual solvents . HPLC with reverse-phase columns (e.g., C18) and formic acid-modified mobile phases achieves high purity (>95%) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction yields for this compound?
Microwave irradiation accelerates nucleophilic substitution by enhancing dipole interactions, reducing reaction times from hours to minutes. For example, analogous thiol-alkylation reactions achieve >80% yield under microwave conditions (100–150°C, 10–20 min) compared to 6–12 hours with conventional heating . Reaction parameters (power, solvent dielectric constant) must be calibrated to avoid decomposition.
Q. What strategies resolve contradictions in reported reaction conditions for analogous thiazole derivatives?
Discrepancies in base selection (e.g., NaOH vs. Et₃N) or solvent systems (THF vs. DMF) can be addressed via comparative kinetic studies. For instance, polar aprotic solvents like DMF stabilize transition states in SNAr reactions, while weaker bases (K₂CO₃) minimize side reactions . DOE (Design of Experiments) methodologies systematically evaluate variable interactions.
Q. How does the hydrochloride salt influence stability and handling compared to the freebase?
The hydrochloride form improves water solubility and shelf life but is hygroscopic. Stability studies under accelerated conditions (40°C/75% RH) reveal degradation via hydrolysis of the thiazole ring. Storage in desiccators with inert gas (N₂) and low-temperature (-20°C) conditions mitigates degradation .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
DFT calculations (e.g., Gaussian or ORCA) model transition states and charge distribution on the thiazole ring. Fukui indices identify electrophilic centers (e.g., C5 position), guiding regioselective modifications . Molecular dynamics simulations assess solvent effects on reaction kinetics.
Q. What are common impurities in synthesis, and how are they identified?
Impurities include unreacted starting materials (e.g., 2-chlorothiazole derivatives) and oxidation byproducts (e.g., sulfoxides). LCMS/MS with high-resolution mass spectrometry (HRMS) and tandem chromatography (HPLC-UV/ELSD) differentiates impurities. For example, sulfoxide byproducts exhibit distinct retention times and m/z ratios .
Q. How is the compound’s biological activity evaluated in antimicrobial assays?
In vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) use broth microdilution (MIC determination). Structural analogs show activity via thiazole-mediated disruption of bacterial cell wall synthesis . Cytotoxicity is assessed using mammalian cell lines (e.g., HEK293) to establish selectivity indices.
Q. What degradation products form under acidic or oxidative conditions?
Acidic hydrolysis cleaves the thiazole ring, yielding trifluoromethyl ketones and ammonium chloride. Oxidative stress (H₂O₂) generates sulfonic acid derivatives. Degradation pathways are mapped using LCMS and ¹⁹F NMR to track fluorine-containing fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
